molecular formula C15H12N4O B7810754 1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B7810754
M. Wt: 264.28 g/mol
InChI Key: LWFYYENYUJQUFS-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is a complex organic compound characterized by its unique molecular structure, which includes a methoxyphenyl group, a pyrrole group, and a pyrazole ring with a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is the reaction of 4-methoxyphenylhydrazine with 1H-pyrrole-1-carbonitrile under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid.

  • Reduction: 1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-amine.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The cyano group, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:

  • 1-(4-Methoxyphenyl)-1H-pyrazole-4-carbonitrile: Lacks the pyrrole group.

  • 5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile: Lacks the methoxyphenyl group.

  • 1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carbonitrile: Similar structure but with a different position of the cyano group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-pyrrol-1-ylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c1-20-14-6-4-13(5-7-14)19-15(12(10-16)11-17-19)18-8-2-3-9-18/h2-9,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFYYENYUJQUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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